Sodium ethyl cyanocarbamate
Description
Sodium ethyl cyanocarbamate (IUPAC name: sodium; N-cyano-N-ethylcarbamate) is a carbamate derivative characterized by an ethyl group, a cyano substituent, and a sodium salt moiety. It is structurally related to methyl and ethyl carbamate derivatives, such as ethyl cyanocarbamate and sodium methyl cyanocarbamate, which are used in pharmaceutical synthesis (e.g., albendazole production) and industrial applications .
Properties
CAS No. |
62220-43-3 |
|---|---|
Molecular Formula |
C4H5N2NaO2 |
Molecular Weight |
136.08 g/mol |
IUPAC Name |
sodium;N-cyano-N-ethylcarbamate |
InChI |
InChI=1S/C4H6N2O2.Na/c1-2-6(3-5)4(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
NNOLNGUPUMCYDM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethyl cyanocarbamate can be synthesized through the reaction of ethyl chloroformate with sodium cyanamide. The reaction typically occurs in an aqueous medium, where sodium cyanamide is dissolved, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium ethyl cyanocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyanates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichloroisocyanurate (NaDCC) is commonly used for oxidative transformations.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include cyanates, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium ethyl cyanocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It has applications in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium ethyl cyanocarbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The cyanocarbamate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include the modification of amino groups in proteins and the inhibition of specific enzymes .
Comparison with Similar Compounds
Sodium Methyl Cyanocarbamate
Key Differences :
Table 1: Functional Group Impact on Properties
| Compound | Substituent (R) | Solubility in Water | Key Applications |
|---|---|---|---|
| Sodium ethyl cyanocarbamate | Ethyl (-C₂H₅) | High (ionic nature) | Pharmaceutical synthesis* |
| Sodium methyl cyanocarbamate | Methyl (-CH₃) | High | Albendazole production |
| Ethyl cyanocarbamate | Ethyl (-C₂H₅) | Low (ester form) | Intermediate in fungicides |
Ethyl Cyanocarbamate
Key Differences :
- Structure : Lacks the sodium ion, existing as a neutral ester.
- Reactivity : Less polar than its sodium salt counterpart, reducing solubility in aqueous systems but enhancing compatibility with organic solvents.
Sodium Cyanoacetate
Key Differences :
- Structure: Contains a cyanoacetate backbone instead of a carbamate.
- Solubility: Like this compound, its sodium salt form enhances water solubility, making it preferable for aqueous-phase reactions.
- Applications : Used in industrial settings for polymer and dye synthesis, contrasting with carbamates’ pharmaceutical roles .
Ethyl Carbamate (Urethane)
Key Differences :
- Structure: Lacks the cyano group, reducing electronic withdrawal effects.
- Toxicity: Ethyl carbamate is carcinogenic, whereas this compound’s safety profile remains unstudied but may differ due to structural modifications.
Unique Properties of this compound
- Solubility Advantage : The sodium salt enhances solubility in polar solvents, facilitating use in aqueous reactions compared to ester-based carbamates .
- Electronic Effects: The cyano group withdraws electrons, increasing electrophilicity at the carbamate carbonyl, which may enhance reactivity in nucleophilic additions .
- Synthetic Utility: Likely serves as a versatile intermediate in drug synthesis, analogous to sodium methyl cyanocarbamate’s role in albendazole production .
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